N-(4-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
CAS No.: 941980-82-1
Cat. No.: VC4351323
Molecular Formula: C21H19FN4O3S2
Molecular Weight: 458.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941980-82-1 |
|---|---|
| Molecular Formula | C21H19FN4O3S2 |
| Molecular Weight | 458.53 |
| IUPAC Name | N-(4-acetamidophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H19FN4O3S2/c1-13(27)23-15-6-8-17(9-7-15)24-19(28)10-18-11-30-21(26-18)31-12-20(29)25-16-4-2-14(22)3-5-16/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29) |
| Standard InChI Key | PBDSOKPCAITJFA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Introduction
N-(4-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound with a complex molecular structure. It features a thiazole ring, fluorophenyl group, and acetamide moiety, suggesting potential biological and pharmacological applications. Compounds with such structural motifs are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities.
Synthesis Pathway
The synthesis of this compound likely involves:
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Thiazole Formation: Condensation of a thioamide with α-haloketones.
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Amide Bond Formation: Reaction of an amine with acetic anhydride or acetyl chloride.
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Fluorophenyl Incorporation: Introduction of the fluorophenyl group via nucleophilic substitution or coupling reactions.
These steps ensure the integration of the functional groups critical to the compound's potential activity.
Biological Activity
Compounds with similar scaffolds have shown diverse biological activities:
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Antimicrobial Potential:
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Anticancer Properties:
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Enzyme Inhibition:
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The presence of an acetamide group suggests potential as an enzyme inhibitor by mimicking natural substrates.
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Research Findings
Future Directions
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Pharmacological Testing:
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Evaluate the compound's efficacy against microbial pathogens and cancer cell lines.
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Investigate its potential as an enzyme inhibitor.
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Molecular Docking Studies:
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Simulate interactions with biological targets to identify binding modes and affinities.
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Toxicological Studies:
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Assess safety profiles in vitro and in vivo to determine therapeutic viability.
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